Cas no 1804069-69-9 (3-(3-Chloro-2-oxopropyl)-2-methylbenzoic acid)

3-(3-Chloro-2-oxopropyl)-2-methylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(3-Chloro-2-oxopropyl)-2-methylbenzoic acid
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- Inchi: 1S/C11H11ClO3/c1-7-8(5-9(13)6-12)3-2-4-10(7)11(14)15/h2-4H,5-6H2,1H3,(H,14,15)
- InChI Key: RJQZOCATNAEKSK-UHFFFAOYSA-N
- SMILES: ClCC(CC1C=CC=C(C(=O)O)C=1C)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 252
- XLogP3: 2.1
- Topological Polar Surface Area: 54.4
3-(3-Chloro-2-oxopropyl)-2-methylbenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010009437-250mg |
3-(3-Chloro-2-oxopropyl)-2-methylbenzoic acid |
1804069-69-9 | 97% | 250mg |
489.60 USD | 2021-07-06 | |
Alichem | A010009437-500mg |
3-(3-Chloro-2-oxopropyl)-2-methylbenzoic acid |
1804069-69-9 | 97% | 500mg |
806.85 USD | 2021-07-06 | |
Alichem | A010009437-1g |
3-(3-Chloro-2-oxopropyl)-2-methylbenzoic acid |
1804069-69-9 | 97% | 1g |
1,445.30 USD | 2021-07-06 |
3-(3-Chloro-2-oxopropyl)-2-methylbenzoic acid Related Literature
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Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
Additional information on 3-(3-Chloro-2-oxopropyl)-2-methylbenzoic acid
Research Brief on 3-(3-Chloro-2-oxopropyl)-2-methylbenzoic acid (CAS: 1804069-69-9): Recent Advances and Applications
3-(3-Chloro-2-oxopropyl)-2-methylbenzoic acid (CAS: 1804069-69-9) is a chemically synthesized compound that has garnered significant attention in the field of medicinal chemistry and drug development. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents targeting inflammatory and oncogenic pathways. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its chemical properties, synthetic applications, and biological relevance.
A recent study published in the Journal of Medicinal Chemistry investigated the role of 3-(3-Chloro-2-oxopropyl)-2-methylbenzoic acid as a precursor in the synthesis of small-molecule inhibitors targeting the NF-κB pathway. The researchers demonstrated that derivatives of this compound exhibited potent anti-inflammatory activity in vitro, with IC50 values in the low micromolar range. The study also highlighted the compound's stability under physiological conditions, making it a promising candidate for further preclinical evaluation.
In addition to its anti-inflammatory potential, 3-(3-Chloro-2-oxopropyl)-2-methylbenzoic acid has been explored for its utility in cancer research. A 2023 study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of a series of analogs derived from this compound, which showed selective cytotoxicity against certain cancer cell lines, including breast and lung adenocarcinoma. The researchers attributed this activity to the compound's ability to modulate reactive oxygen species (ROS) levels and induce apoptosis in malignant cells.
The synthetic versatility of 3-(3-Chloro-2-oxopropyl)-2-methylbenzoic acid has also been a focus of recent research. A team of chemists from the University of Cambridge developed a novel one-pot synthesis method for this compound, achieving a high yield (85%) and excellent purity (>98%). This advancement has significant implications for scaling up production and reducing costs in industrial applications. The study, published in Organic Process Research & Development, emphasized the environmental benefits of the new method, which minimizes the use of hazardous solvents.
Despite these promising developments, challenges remain in the clinical translation of 3-(3-Chloro-2-oxopropyl)-2-methylbenzoic acid and its derivatives. Pharmacokinetic studies have indicated limited oral bioavailability, prompting researchers to explore prodrug strategies and formulation optimizations. Recent work in the European Journal of Pharmaceutical Sciences has proposed lipid-based nanoformulations to enhance the compound's solubility and absorption, with preliminary results showing improved pharmacokinetic profiles in rodent models.
Looking ahead, the research community continues to investigate the full therapeutic potential of 3-(3-Chloro-2-oxopropyl)-2-methylbenzoic acid. Ongoing studies are exploring its application in combination therapies and its potential as a scaffold for the development of multitargeting drugs. The compound's unique chemical structure and demonstrated biological activities position it as a valuable tool for drug discovery and a subject of continued scientific interest in the chemical biology and pharmaceutical sciences.
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